![molecular formula C10H10N4O3S B2529038 C10H10N4O3S CAS No. 1508811-32-2](/img/structure/B2529038.png)
C10H10N4O3S
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Description
Synthesis Analysis
The papers provided detail the synthesis of several complex compounds using hydrothermal methods. For instance, organically templated phosphite compounds with vanadium and chromium were synthesized under mild hydrothermal conditions, indicating that hydrothermal synthesis can be a viable method for creating complex inorganic-organic hybrid materials . Similarly, a new two-dimensional layered lanthanum sulfate was synthesized using ethylenediamine as a template, which suggests that organic templates can play a crucial role in the synthesis of layered structures . These methods could potentially be applied to the synthesis of "C10H10N4O3S", depending on its specific structure and desired properties.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are determined using techniques such as X-ray single-crystal diffraction . The compounds exhibit various geometries, such as octahedral and ladder-like chains, and are stabilized by hydrogen bonds . The presence of aromatic molecules like 4,4'-bipyridine in the structures suggests that "C10H10N4O3S" could also form stable complexes with other molecules through π-π interactions and hydrogen bonding .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of "C10H10N4O3S", they do provide insights into the reactivity of similar compounds. The presence of functional groups such as phosphite oxoanions and sulfate tetrahedra in the compounds suggests that "C10H10N4O3S" may also undergo reactions typical of these functional groups, such as acid-base reactions and coordination to metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the papers are influenced by their molecular structures and the interactions between their components. For example, the crystal structures and hydrogen bonding networks contribute to the stability and solubility of the compounds . The use of organic templates and the presence of water molecules in the structures can affect the compounds' thermal properties and reactivity . These findings could be extrapolated to predict the properties of "C10H10N4O3S", such as its solubility, thermal stability, and potential for forming hydrogen-bonded networks.
Scientific Research Applications
Zeolites in C1 Chemistry
Zeolites, efficient solid catalysts in the chemical industry, are being increasingly applied in C1 chemistry, involving the transformation of molecules like CO, CO2, CH4, and CH3OH. They are crucial for energy and chemical supplies while addressing environmental concerns. Zeolite-based catalysts, particularly those combined with metallic species, have shown promise in producing hydrocarbons and oxygenates from C1 molecules (Zhang, Yu, & Corma, 2020).
Advances in C1 Catalysis
C1 catalysis, vital for converting simple carbon compounds into valuable chemicals and clean fuels, has seen significant advancements. Innovations in material synthesis methods and computational simulation capabilities have led to progress in understanding reaction mechanisms and identifying active-site structures, thereby enhancing catalytic efficiency (Bao, Yang, Yoneyama, & Tsubaki, 2019).
Non-Thermal Plasma in C1 Chemistry
Non-thermal plasma (NTP) activated heterogeneous catalysis is emerging as a superior approach for catalytic transformation of C1 molecules. It offers advantages such as mild reaction conditions and energy efficiency, overcoming the limitations of conventional thermal catalysis. This area includes the hydrogenation of CO2 and reforming of CH4 and CH3OH (Chen, Mu, Xu, Xu, Hardacre, & Fan, 2020).
Metal-Organic Frameworks in C1 Chemistry
Metal-organic frameworks (MOFs) have shown potential as heterogeneous catalysts or supports/precursors in transforming CO, CO2, and CH4 into clean fuels and high-value chemicals. MOFs are pivotal in addressing the challenges of activating and transforming these inert C1 molecules (Cui, Zhang, Hu, & Bu, 2019).
Sodium Iminoquinolates in Polymerization
Sodium 2-arylimino-8-quinolates have been utilized in the ring-opening polymerization (ROP) of rac-lactide, producing amorphous polylactides. These compounds present a variety of structural cores based on Na–O repeat units, influencing their catalytic activities (Zhang, Zhang, Wang, Solan, Liang, Rajendran, & Sun, 2016).
properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c1-18(16,17)8-4-2-7(3-5-8)12-10(15)9-6-11-14-13-9/h2-6H,1H3,(H,12,15)(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQYIDCHKGVPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C10H10N4O3S |
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